3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite

Übersicht

Beschreibung

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite is a specialized nucleoside phosphoramidite used primarily in the synthesis of DNA and RNA oligonucleotides. This compound is characterized by its protective groups, which ensure stability and facilitate the stepwise construction of nucleic acid sequences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite typically involves multiple steps, starting with the protection of the nucleoside base and sugar hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the 3'-hydroxyl group, while the dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl group. The isobutyryl group is added to the guanosine base, and the cyanoethyl (CE) group is introduced at the 2'-position.

Industrial Production Methods: In an industrial setting, the synthesis is carried out using automated solid-phase synthesis techniques. This involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support, typically controlled by automated synthesizers.

Types of Reactions:

Oxidation: The phosphoramidite group can be oxidized to form the corresponding phosphate diester, which is crucial for the formation of the DNA backbone.

Reduction: The cyanoethyl group can be reduced to form the corresponding amine, which is often used in the deprotection steps.

Substitution: The protective groups (TBDMS, DMT, and isobutyryl) can be selectively removed under specific conditions to expose the reactive hydroxyl and amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and tetra-n-butylammonium pyridinium dichloroiodate (TBDPI).

Reduction: Reduction of the cyanoethyl group is typically achieved using triethylamine and acetonitrile.

Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), while the DMT group is removed using mild acidic conditions (e.g., trichloroacetic acid).

Major Products Formed:

Phosphate Diesters: Resulting from the oxidation of phosphoramidites.

Deprotected Nucleosides: Resulting from the removal of protective groups.

Wissenschaftliche Forschungsanwendungen

Structural Overview

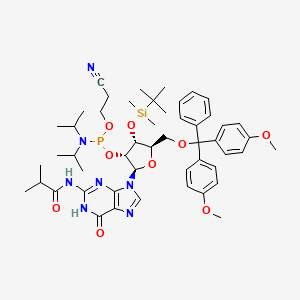

The compound is characterized by:

- tert-butyldimethylsilyl (TBDMS) group at the 3' position

- dimethoxytrityl (DMT) group at the 5' position

- isobutyl group at the N2 position of the guanosine ring

- 2'-cyanoethyl phosphoramidite moiety for efficient coupling during synthesis

Oligonucleotide Synthesis

The primary application of 3'-O-tert-butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite is in the synthesis of oligonucleotides. The protective groups allow for:

- Selective incorporation of nucleotides into RNA and DNA sequences.

- Enhanced stability during synthesis, reducing degradation risks.

Case Study: RNA Synthesis

A study demonstrated the utility of this phosphoramidite in synthesizing modified RNA sequences for therapeutic applications. The incorporation of modified nucleotides improved the stability and efficacy of RNA-based drugs, showcasing its potential in drug development.

Gene Editing Technologies

This compound is also vital in gene editing technologies, particularly CRISPR/Cas9 systems. Its ability to facilitate precise modifications in nucleic acid sequences enables researchers to:

- Develop more effective gene therapies.

- Create models for studying genetic diseases.

Case Study: CRISPR Applications

Research utilizing this phosphoramidite has led to advancements in CRISPR technology, allowing for more precise targeting and editing of genes associated with various diseases, such as cancer and genetic disorders.

Diagnostic Tools

In diagnostics, the compound's role extends to developing probes for detecting specific RNA or DNA sequences. Its high specificity and efficiency make it suitable for:

- Real-time PCR assays.

- Microarray technologies.

Case Study: Diagnostic Assays

A project employed this phosphoramidite to create probes for detecting viral RNA, significantly enhancing the sensitivity and specificity of diagnostic tests during viral outbreaks.

Advantages of Using this compound

- High Protection : The protective groups safeguard reactive sites, ensuring stable synthesis.

- Efficient Integration : Facilitates reliable assembly of complex oligonucleotides.

- Versatility : Applicable in various fields including therapeutics, diagnostics, and basic research.

Wirkmechanismus

The compound exerts its effects through its role as a building block in the synthesis of nucleic acids. The protective groups ensure that the nucleoside is only reactive at specific sites, allowing for precise and controlled oligonucleotide synthesis. The molecular targets and pathways involved are primarily related to the processes of DNA and RNA synthesis, where the compound is incorporated into the growing nucleic acid chain.

Vergleich Mit ähnlichen Verbindungen

3'-O-TBDMS-5'-O-DMT-N2-isobutyrylguanosine: Similar to the compound but without the cyanoethyl group.

5'-O-DMT-N2-isobutyrylguanosine: Lacks the protective groups at the 3'-position and the cyanoethyl group.

Uniqueness: The uniqueness of 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite lies in its combination of protective groups, which provide stability and reactivity control, making it highly suitable for automated oligonucleotide synthesis.

Biologische Aktivität

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite (CAS: 1445905-51-0) is a specialized nucleoside phosphoramidite used primarily in the synthesis of DNA and RNA. Its structure incorporates protective groups that enhance its stability and coupling efficiency during oligonucleotide assembly, making it a valuable tool in molecular biology and genetic research.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 970.19 g/mol. The IUPAC name is:

This complex structure allows for high protection of reactive sites, ensuring stable synthesis and efficient integration into oligonucleotides.

1. Synthesis and Application in Oligonucleotide Assembly

The primary biological activity of this phosphoramidite lies in its role in oligonucleotide synthesis. It facilitates the incorporation of specific nucleoside sequences into RNA and DNA strands, which is crucial for various applications, including gene editing, therapeutic development, and diagnostic tools.

Table 1: Properties and Applications

| Property | Value |

|---|---|

| Purity | ≥ 95% |

| Storage Conditions | 2-8°C |

| Target | DNA/RNA Synthesis |

| Applications | Gene Editing, Research |

2. Coupling Efficiency

Research indicates that the tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups enhance the coupling efficiency during oligonucleotide synthesis. These protective groups prevent premature reactions that could lead to undesired products. Studies have shown that using this phosphoramidite can improve the yield of desired oligonucleotides significantly compared to other less protected nucleosides .

Case Study 1: Synthesis of Modified Oligonucleotides

A study demonstrated the use of 3'-O-tert-butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine in synthesizing modified oligodeoxyribonucleotides on glass plates. The research highlighted the effectiveness of this phosphoramidite in achieving high fidelity during the synthesis process, resulting in well-defined sequences with minimal side products .

Case Study 2: Gene Editing Applications

In another investigation, researchers employed this phosphoramidite to create RNA sequences for CRISPR applications. The stability provided by the TBDMS group allowed for successful delivery into cells without degradation, showcasing its potential in gene therapy .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWPNDXSMAHGZ-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.